

Impact of temperature and humidity on DL-Histidine monohydrochloride monohydrate stability

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *DL-Histidine monohydrochloride monohydrate*

Cat. No.: *B1142246*

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Technical Support Center: DL-Histidine Monohydrochloride Monohydrate Stability

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of **DL-Histidine monohydrochloride monohydrate**, focusing on the impact of temperature and humidity.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for solid DL-Histidine monohydrochloride monohydrate?

A1: The primary stability concerns for solid **DL-Histidine monohydrochloride monohydrate** are physical instability, specifically hygroscopicity and caking, and chemical degradation. The compound is known to be hygroscopic, meaning it can absorb moisture from the atmosphere. This moisture uptake can lead to caking, where the crystalline powder forms lumps or aggregates, affecting its physical properties and handling.^[1] At elevated temperatures and humidity, chemical degradation can also occur.

Q2: What are the recommended storage conditions for DL-Histidine monohydrochloride monohydrate?

A2: To ensure stability, **DL-Histidine monohydrochloride monohydrate** should be stored in a well-closed container, protected from moisture and high temperatures. Based on available data for the L-enantiomer, which is expected to have similar physical properties, storage at controlled room temperature and low relative humidity is recommended to prevent caking and potential degradation.

Q3: What happens to the material at high temperature and humidity?

A3: At elevated temperature and humidity, **DL-Histidine monohydrochloride monohydrate** is prone to caking. A study on the L-enantiomer demonstrated that significant caking occurs at 70°C and 80% relative humidity (RH), even with a moisture content of less than 0.1%.^[1] This process involves the removal of fine crystals and the growth of intermediate-sized crystals, leading to an increase in the mean particle size.^[1] High temperature and humidity can also accelerate chemical degradation.

Q4: What is a potential degradation product of histidine under stress conditions?

A4: A known degradation product of histidine is trans-urocanic acid.^[2] This degradation can be influenced by various factors, including temperature, humidity, and the presence of contaminants.

Troubleshooting Guide

Issue Encountered	Potential Cause	Recommended Action
Caking or Clumping of Powder	Exposure to high humidity and/or temperature. The material is hygroscopic.	Store the material in a desiccator or a controlled low-humidity environment. Ensure the container is tightly sealed. For future experiments, handle the material in a glove box with controlled humidity if possible.
Inconsistent Analytical Results (e.g., HPLC Assay)	Sample degradation due to improper storage or handling. Incomplete dissolution of caked material.	Re-evaluate storage conditions. Use a fresh, properly stored sample. If caking is observed, ensure complete dissolution before analysis, which may require sonication.
Appearance of a New Peak in Chromatogram	Chemical degradation of the histidine molecule.	The new peak could correspond to a degradation product such as trans-urocanic acid. ^[2] Further characterization of the new peak using techniques like mass spectrometry is recommended. Review the storage and experimental conditions to identify potential stressors.
Difficulty in Handling and Weighing	Static electricity or moisture uptake leading to poor flowability.	Use an anti-static weighing dish. Handle the material in a low-humidity environment. If moisture uptake is suspected, drying the material under vacuum at a mild temperature may be considered, though this should be done with

caution to avoid altering the monohydrate form.

Quantitative Data Summary

The following table summarizes the key quantitative data found regarding the physical stability of L-Histidine monohydrochloride monohydrate, which is expected to be a good indicator for the DL-form.

Parameter	Condition	Observation	Reference
Caking	70°C and 80% RH	Significant caking observed, with a 99.8% lump production ratio for crystals <125 µm.	[1]
Particle Size	70°C and 80% RH	Mean particle size increased from 435.7 to 475.1 µm due to caking.	[1]

Experimental Protocols

Solid-State Stability Testing Protocol

This protocol outlines a general procedure for assessing the stability of **DL-Histidine monohydrochloride monohydrate** under various temperature and humidity conditions.

1. Materials and Equipment:

- **DL-Histidine monohydrochloride monohydrate**
- Controlled temperature and humidity stability chambers
- Glass vials with airtight seals
- Analytical balance

- High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18)
- Karl Fischer titrator for moisture content analysis
- Powder X-ray Diffractometer (PXRD) for solid-form analysis

2. Procedure:

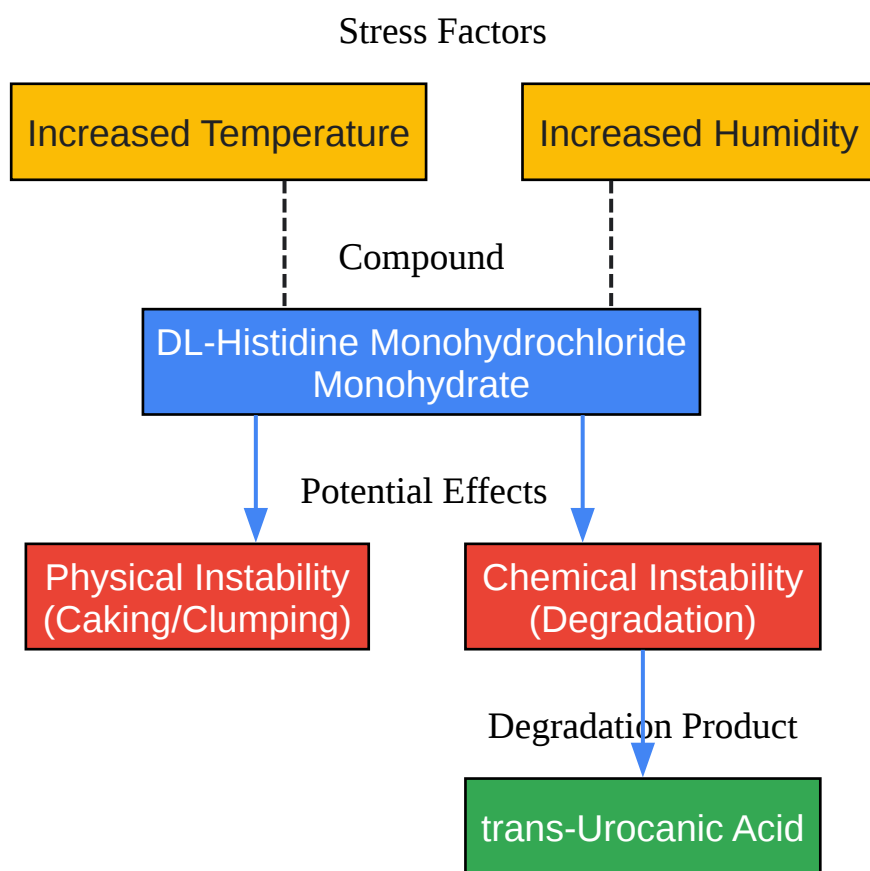
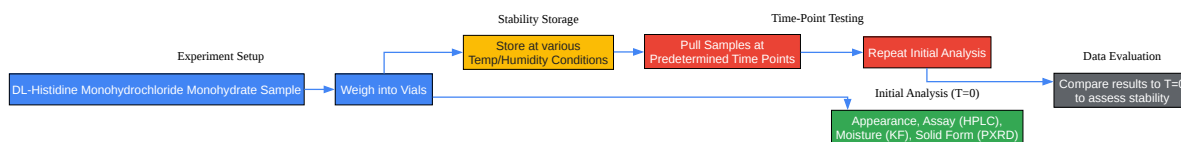
- **Sample Preparation:** Accurately weigh a sufficient amount of **DL-Histidine monohydrochloride monohydrate** into individual glass vials for each time point and condition.
- **Initial Analysis (Time 0):** Analyze the initial sample for:
 - Appearance (visual inspection)
 - Assay and purity (by HPLC)
 - Moisture content (by Karl Fischer titration)
 - Solid form (by PXRD)
- **Stability Storage:** Place the vials in stability chambers set to the desired conditions (e.g., 25°C/60% RH, 40°C/75% RH, and a stress condition like 70°C/80% RH).
- **Time Points:** Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for accelerated studies).
- **Analysis at Each Time Point:** At each time point, analyze the samples for the same parameters as the initial analysis.
- **Data Evaluation:** Compare the results at each time point to the initial data to assess any changes in appearance, assay, purity, moisture content, and solid form.

HPLC Method for Assay and Purity

- **Mobile Phase:** A gradient of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile).

- Column: C18 reverse-phase column.
- Detection: UV detection at an appropriate wavelength (e.g., 210 nm).
- Injection Volume: 10-20 μL .
- Flow Rate: 1.0 mL/min.
- Standard Preparation: Prepare a standard solution of known concentration of **DL-Histidine monohydrochloride monohydrate** in a suitable solvent (e.g., water or mobile phase).
- Sample Preparation: Accurately weigh and dissolve the sample in the same solvent as the standard to a known concentration.

Visualizations



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References

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- To cite this document: BenchChem. [Impact of temperature and humidity on DL-Histidine monohydrochloride monohydrate stability]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1142246#impact-of-temperature-and-humidity-on-dl-histidine-monohydrochloride-monohydrate-stability]

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